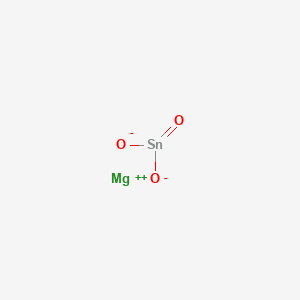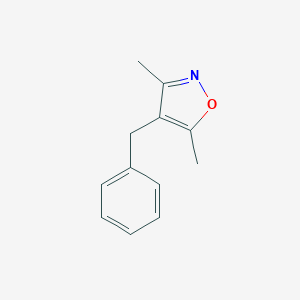
1,1,2,2-Tetrachloropropane
描述
1,1,2,2-Tetrachloropropane (TTCP) is a colorless, oily, and non-flammable liquid that is widely used as a solvent for organic compounds. It is also used in the production of pesticides, herbicides, and other chemicals. TTCP is a chlorinated hydrocarbon that has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC).
科学研究应用
1,1,2,2-Tetrachloropropane has been extensively studied for its potential use in cancer treatment. Research has shown that 1,1,2,2-Tetrachloropropane can inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. 1,1,2,2-Tetrachloropropane has been studied as a potential treatment for breast cancer, lung cancer, and leukemia.
作用机制
The exact mechanism of action of 1,1,2,2-Tetrachloropropane is not completely understood. However, it is believed that 1,1,2,2-Tetrachloropropane induces apoptosis in cancer cells by activating the caspase pathway. 1,1,2,2-Tetrachloropropane has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death.
生化和生理效应
1,1,2,2-Tetrachloropropane has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS). ROS can cause damage to cellular components such as DNA, proteins, and lipids. 1,1,2,2-Tetrachloropropane has also been shown to increase the expression of genes involved in inflammation and immune response.
实验室实验的优点和局限性
One advantage of using 1,1,2,2-Tetrachloropropane in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, 1,1,2,2-Tetrachloropropane is also highly toxic and must be handled with care. It is also difficult to work with in vivo due to its low solubility in water.
未来方向
There are several future directions for research on 1,1,2,2-Tetrachloropropane. One area of research is the development of more effective methods for delivering 1,1,2,2-Tetrachloropropane to cancer cells. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to 1,1,2,2-Tetrachloropropane treatment. Additionally, research is needed to determine the long-term effects of 1,1,2,2-Tetrachloropropane exposure on human health.
Conclusion:
In conclusion, 1,1,2,2-Tetrachloropropane is a chlorinated hydrocarbon that has potential applications in cancer treatment. While the mechanism of action of 1,1,2,2-Tetrachloropropane is not completely understood, it has been shown to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA replication and repair. 1,1,2,2-Tetrachloropropane has a number of biochemical and physiological effects, and is both advantageous and limited for lab experiments. Future research on 1,1,2,2-Tetrachloropropane should focus on improving delivery methods, identifying biomarkers for response prediction, and determining long-term effects on human health.
合成方法
1,1,2,2-Tetrachloropropane can be synthesized by reacting 1,1,2,2-tetrachloroethane with sodium hydroxide in the presence of a catalyst. The reaction produces 1,1,2,2-Tetrachloropropane and sodium chloride as a byproduct.
属性
IUPAC Name |
1,1,2,2-tetrachloropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl4/c1-3(6,7)2(4)5/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCBRXYTSHYYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074000 | |
| Record name | Propane, 1,1,2,2-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrachloropropane | |
CAS RN |
13116-60-4 | |
| Record name | 1,1,2,2-Tetrachloropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013116604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,2,2-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-TETRACHLOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J40616P0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



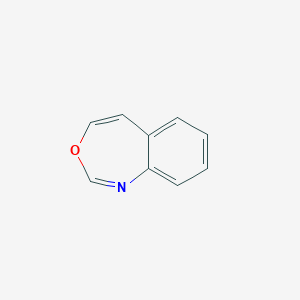
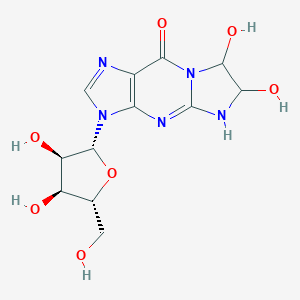
![N-[(Docosanoylamino)methyl]docosanamide](/img/structure/B80304.png)
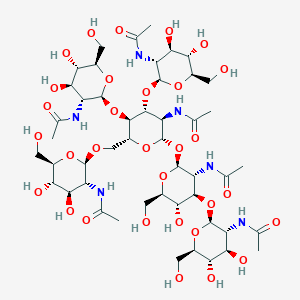


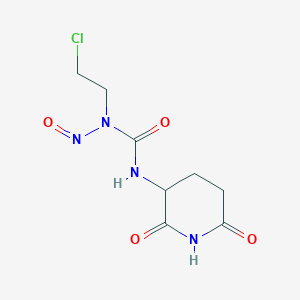
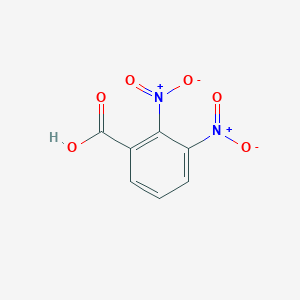
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)

